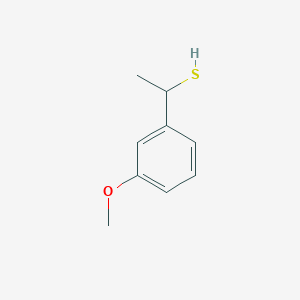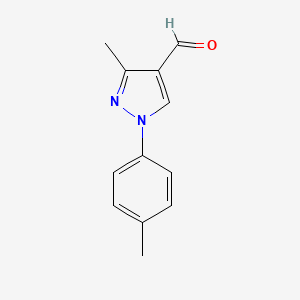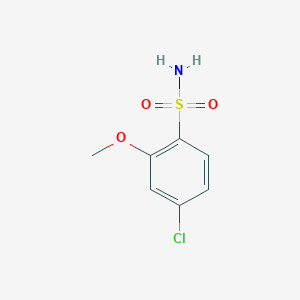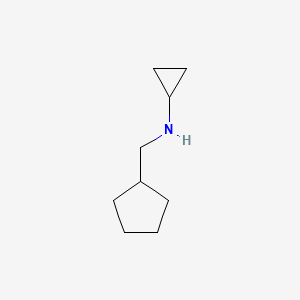![molecular formula C11H18O3 B1417359 4-Methoxymethylbicyclo[2.2.2]octane-1-carboxylic acid CAS No. 2168336-36-3](/img/structure/B1417359.png)
4-Methoxymethylbicyclo[2.2.2]octane-1-carboxylic acid
Overview
Description
4-Methoxymethylbicyclo[2.2.2]octane-1-carboxylic acid is a chemical compound .
Molecular Structure Analysis
The molecular structure of 4-Methoxymethylbicyclo[2.2.2]octane-1-carboxylic acid can be represented by the SMILES stringCOC(=O)C12CCC(CC1)(CC2)C(O)=O . The InChI code for this compound is 1S/C11H16O4/c1-15-9(14)11-5-2-10(3-6-11,4-7-11)8(12)13/h2-7H2,1H3,(H,12,13) . Physical And Chemical Properties Analysis
The empirical formula of 4-Methoxymethylbicyclo[2.2.2]octane-1-carboxylic acid is C11H16O4 . The molecular weight is 212.24 . It appears as a solid .Scientific Research Applications
Synthesis and Material Applications
Complex Synthesis and Luminescence Properties : A study by Yang et al. (2007) showcases the synthesis of an octanuclear Eu(III) complex utilizing a related structural framework. This complex demonstrates significant potential in luminescence and reversible methanol adsorption due to its porous supramolecular architecture, highlighting the utility of structurally related compounds in the development of functional materials (Yang et al., 2007).
Conformational Analysis and Molecular Design : Research by Buñuel et al. (1996) on a conformationally restricted aspartic acid analogue with a bicyclo[2.2.2]octane skeleton emphasizes the importance of structural rigidity and conformational analysis in the design of bioactive molecules. Such studies are crucial for understanding molecular interactions and developing new therapeutics (Buñuel et al., 1996).
Chemical Reactions and Mechanistic Insights
Chemical Reactivity and Rearrangements : Yates and Langford (1981) investigated the reactivity and rearrangement of bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Their work provides valuable insights into the mechanisms of oxidative decarboxylation and the formation of complex structures, demonstrating the chemical versatility of bicyclo[2.2.2]octane derivatives (Yates & Langford, 1981).
Electrical Effects and Substituent Influence : The study by Roberts and Moreland (1953) on the electrical effects of substituent groups in saturated systems like 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids unveils the impact of different substituents on reactivity. Such research aids in the understanding of molecular properties and the design of molecules with desired reactivities (Roberts & Moreland, 1953).
Advanced Organic Synthesis and Medicinal Chemistry
- Synthesis of Non-Steroidal Mimetics : Nurieva et al. (2017) synthesized bicyclo[3.3.1]nonane derivatives as non-steroidal 2-methoxyestradiol mimetics. Their work contributes to the development of novel compounds with potential therapeutic applications, specifically targeting human lung carcinoma cells, showcasing the medicinal chemistry applications of bicyclic structures (Nurieva et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-(methoxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-14-8-10-2-5-11(6-3-10,7-4-10)9(12)13/h2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVGLQYQQQIENK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCC(CC1)(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1417278.png)
![2-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B1417279.png)



![3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide](/img/structure/B1417287.png)
![4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid](/img/structure/B1417288.png)

![5-methyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1417292.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1417295.png)

